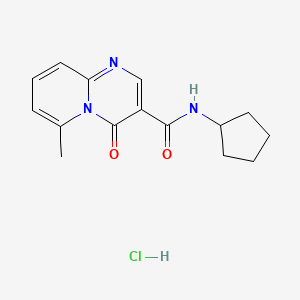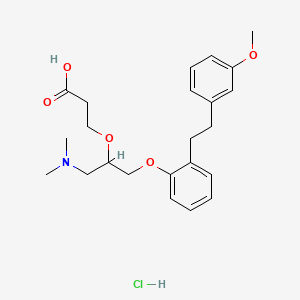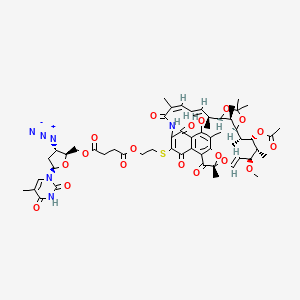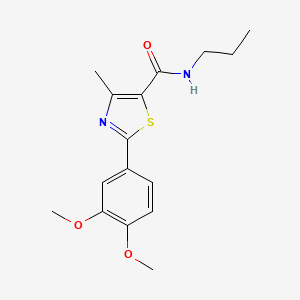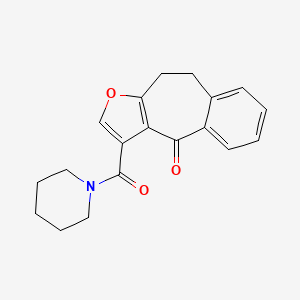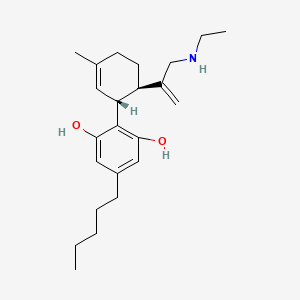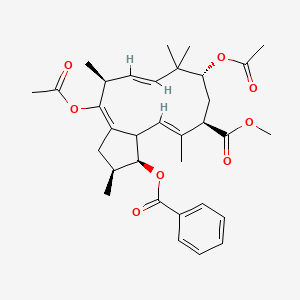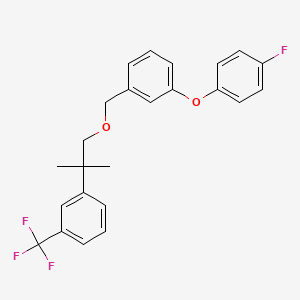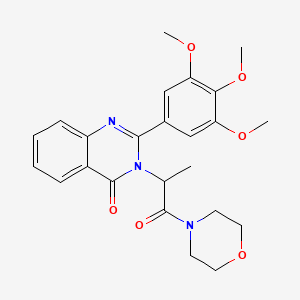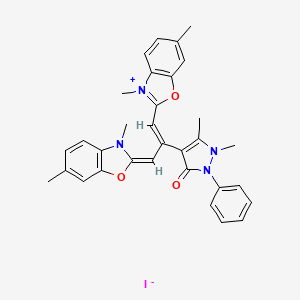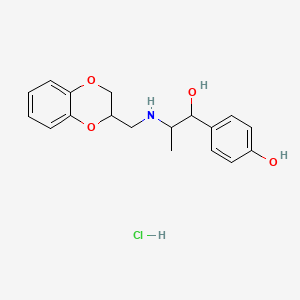
alpha-1-(1-((1,4-Benzodioxan-2-ylmethyl)amino)ethyl)-p-hydroxybenzyl alcohol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-1-(1-((1,4-Benzodioxan-2-ylmethyl)amino)ethyl)-p-hydroxybenzyl alcohol hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxan moiety, which is a bicyclic structure containing a benzene ring fused with a dioxane ring. The presence of the p-hydroxybenzyl alcohol group further enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-1-(1-((1,4-Benzodioxan-2-ylmethyl)amino)ethyl)-p-hydroxybenzyl alcohol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxan Moiety: The benzodioxan ring is synthesized through a cyclization reaction involving a benzene derivative and a dioxane precursor under acidic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the benzodioxan intermediate.
Attachment of the p-Hydroxybenzyl Alcohol Group: The final step involves the coupling of the p-hydroxybenzyl alcohol group to the aminoethyl-benzodioxan intermediate through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Alpha-1-(1-((1,4-Benzodioxan-2-ylmethyl)amino)ethyl)-p-hydroxybenzyl alcohol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学的研究の応用
Alpha-1-(1-((1,4-Benzodioxan-2-ylmethyl)amino)ethyl)-p-hydroxybenzyl alcohol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including potential use as a drug candidate.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of alpha-1-(1-((1,4-Benzodioxan-2-ylmethyl)amino)ethyl)-p-hydroxybenzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The benzodioxan moiety may interact with enzymes or receptors, modulating their activity. The aminoethyl group can enhance the compound’s binding affinity to its targets, while the p-hydroxybenzyl alcohol group may contribute to its overall biological activity.
類似化合物との比較
Similar Compounds
Benzyl alcohol derivatives: Compounds with similar benzyl alcohol structures.
Benzodioxan derivatives: Compounds containing the benzodioxan moiety.
Uniqueness
Alpha-1-(1-((1,4-Benzodioxan-2-ylmethyl)amino)ethyl)-p-hydroxybenzyl alcohol hydrochloride is unique due to its combination of the benzodioxan moiety, aminoethyl group, and p-hydroxybenzyl alcohol group. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
87081-17-2 |
|---|---|
分子式 |
C18H22ClNO4 |
分子量 |
351.8 g/mol |
IUPAC名 |
4-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-1-hydroxypropyl]phenol;hydrochloride |
InChI |
InChI=1S/C18H21NO4.ClH/c1-12(18(21)13-6-8-14(20)9-7-13)19-10-15-11-22-16-4-2-3-5-17(16)23-15;/h2-9,12,15,18-21H,10-11H2,1H3;1H |
InChIキー |
MTKGINBSSCWDIF-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1=CC=C(C=C1)O)O)NCC2COC3=CC=CC=C3O2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


